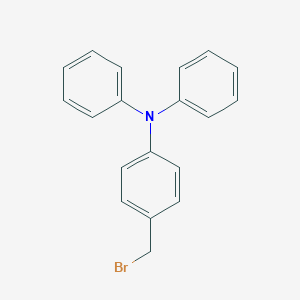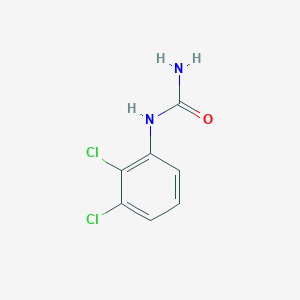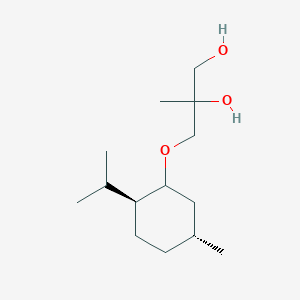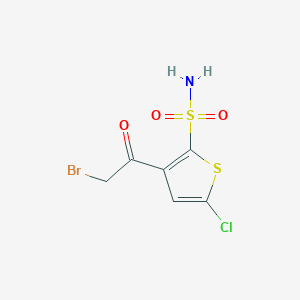
3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide
Übersicht
Beschreibung
3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide, also known as 2-BACCTS, is an organosulfur compound used in various scientific research applications. This compound is known for its unique properties such as its high solubility in water and its ability to act as a catalyst in a variety of different reactions. It is also used in the synthesis of pharmaceuticals, agricultural chemicals, and other materials.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
This compound is used as a key starting material for the synthesis of various heterocyclic compounds . It reacts with different reagents to produce pyran, pyridine, thiophene, thiazole, and pyrazole derivatives . These derivatives have been found to exhibit significant cytotoxic effects .
Anticancer Activity
The synthesized compounds from “3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide” have been screened for their in vitro anticancer activity against six human cancer cell lines . Among these derivatives, some compounds showed potent inhibition with IC 50 ˂ 900 nM .
Preparation of Polyfunctionalized Heterocyclic Systems
“3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide” serves as a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems . It has been used to prepare a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .
Industrial Applications
This compound is also used in the synthesis of other industrially significant scaffolds . The chemical reactions of “3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide” have been utilized in various industrial applications .
Analytical Chemistry
In the field of analytical chemistry, “3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide” and its derivatives have found applications . They have been used in the development of fluorescent sensors .
Biological Applications
Apart from anticancer activity, “3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide” and its derivatives have been studied for various biological applications . They have been used in the research of antimicrobial, anti-inflammatory, analgesic, antioxidant, antimalarial, anti-tuberculosis, and anti-HIV activities .
Wirkmechanismus
Target of Action
The primary target of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide is Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the synthesis of prostanoids, particularly in the stomach and platelets .
Mode of Action
It is known that the compound interacts with its target enzyme, prostaglandin g/h synthase 1, and potentially affects its activity .
Biochemical Pathways
The compound is involved in the prostanoid synthesis pathway . By interacting with Prostaglandin G/H synthase 1, it may influence the production of prostanoids, which are lipid compounds involved in various physiological processes .
Result of Action
It is suggested that the compound may exhibit significant cytotoxic effects . For instance, some derivatives of the compound have shown potent inhibition with IC50 values in the nanomolar range .
Eigenschaften
IUPAC Name |
3-(2-bromoacetyl)-5-chlorothiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO3S2/c7-2-4(10)3-1-5(8)13-6(3)14(9,11)12/h1H,2H2,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZESFFKYLOCAOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)CBr)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430974 | |
| Record name | 3-(Bromoacetyl)-5-chlorothiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide | |
CAS RN |
160982-11-6 | |
| Record name | 3-(2-Bromoacetyl)-5-chloro-2-thiophenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160982-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromoacetyl)-5-chlorothiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Thiophenesulfonamide, 3-(2-bromoacetyl)-5-chloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Q & A
Q1: What is the significance of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide in pharmaceutical chemistry?
A1: 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide serves as a crucial starting material in the synthesis of Brinzolamide []. This compound undergoes a multi-step synthetic pathway that includes reduction cyclization, N-alkylation, sulfamation, amino protecting, and amination to yield Brinzolamide. This synthetic route, as described in the research paper, achieves a total yield of 23% for the (S)-isomer of Brinzolamide [].
Q2: How is the purity and identity of synthesized 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide confirmed?
A2: The research utilizes prominent analytical techniques to ascertain both the structure and purity of the synthesized 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy provides a detailed analysis of the hydrogen atom arrangement within the molecule, offering crucial information about its structure []. Additionally, Mass Spectrometry (MS) is employed to determine the exact mass-to-charge ratio of the compound's ions, further confirming its identity and purity []. These methods are fundamental in organic chemistry for structural elucidation and quality control of synthesized compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B173026.png)

![8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B173032.png)
![1-[[(Z)-1-Butenyl]thio]-2-propanone](/img/structure/B173037.png)
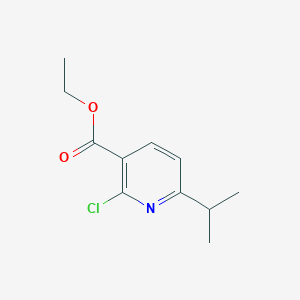
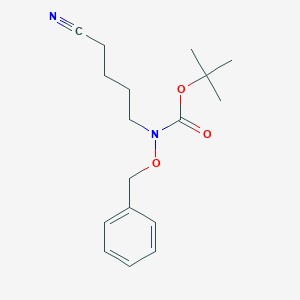
![1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone](/img/structure/B173043.png)

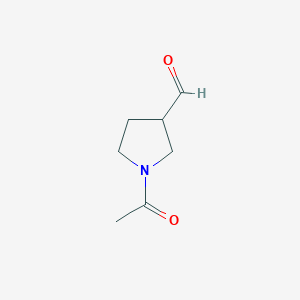

![Ethyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B173054.png)
